Sporaricin B
Description
Sporaricin B is a member of the sporaricin antibiotic complex, first isolated in 1979 from Saccharopolyspora hirsuta subsp. kobensis . As an aminoglycoside, it exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Its structural framework includes an aminocyclitol core linked to sugar moieties, a hallmark of aminoglycosides. While Sporaricin A and B share a common biosynthetic origin, this compound differs in specific functional groups, which influence its biological activity and toxicity profile .
Properties
CAS No. |
68743-78-2 |
|---|---|
Molecular Formula |
C15H32N4O4 |
Molecular Weight |
332.44 g/mol |
IUPAC Name |
3-amino-2-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C15H32N4O4/c1-7(16)10-5-4-8(17)15(22-10)23-14-9(18)6-11(21-3)12(19-2)13(14)20/h7-15,19-20H,4-6,16-18H2,1-3H3 |
InChI Key |
YGRYQFMCQIZSDG-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N)N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N)N |
Other CAS No. |
71657-28-8 |
Synonyms |
KA 6606 sporaricin A sporaricin B sporaricin E sporaricins |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorinated Sporaricin Analogues
Structural modifications of Sporaricin A and B have been explored to enhance efficacy and reduce toxicity. Fluorination at the C-3 position of Sporaricin A yielded derivatives such as 3-deoxy-3-fluoro Sporaricin A (16) , 3-fluoro-3-deoxymethoxy Sporaricin A (17) , and 3-difluoro Sporaricin A (18) .
Key Findings :
| Compound | Antibacterial Activity (Relative to Sporaricin A) | Acute Toxicity (Mouse LD₅₀) |
|---|---|---|
| Sporaricin A | Baseline | 1× (Reference) |
| 16 | Lower | ~0.5× |
| 17 | Higher | ~0.7× |
| 18 | Significantly lower | ~2× |
Glysperin Complex (Glysperins A, B, and C)
The Glysperin complex shares structural similarities with sporaricin, particularly in their polyamine and sugar components. Glysperin A contains L-alanine, p-hydroxybenzoic acid, a C₁₁-alkyltetramine, and four sugar groups, including a novel 6-deoxy-D-xylose-6-ene-5-ketose .
Structural and Functional Contrasts :
| Feature | Sporaricin B | Glysperin A |
|---|---|---|
| Core structure | Aminocyclitol + sugars | Polyamine + aromatic acid + sugars |
| Sugar moieties | Common aminoglycoside sugars | Unique 6-deoxy-D-xylose derivative |
| Antibacterial spectrum | Broad-spectrum | Narrower (Gram-positive focus) |
| Toxicity | Moderate | Higher (linked to polyamines) |
Glysperin B replaces the terminal polyamine with spermidine, while Glysperin C substitutes a glucose moiety, further diversifying their activity profiles .
Fortimicins A and B
Fortimicins are pseudodisaccharide aminoglycosides containing the novel aminocyclitol fortamine, distinct from this compound's core structure. Fortimicin A includes 6-epi-purpurosamine B and a glycyl amide, whereas Fortimicin B lacks the amide group .
Activity and Structural Comparison :
| Parameter | This compound | Fortimicin A |
|---|---|---|
| Aminocyclitol | Unspecified (likely 2-deoxystreptamine) | Fortamine (1,4-diamine with N/O-methylation) |
| Sugar linkage | Glycosidic | Pseudodisaccharide |
| Antibacterial potency | Moderate | High (broad-spectrum) |
| Resistance profile | Susceptible to common mechanisms | Lower resistance emergence |
Fortimicin A’s unique stereochemistry and methylation confer resistance to enzymatic degradation, a limitation observed in this compound .
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